(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
Description
The compound "(3-(pyridin-2-yloxy)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone" features a bicyclic core structure ((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine) linked via a methanone bridge to a 3-(pyridin-2-yloxy)phenyl group.
Properties
IUPAC Name |
(3-pyridin-2-yloxyphenyl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-21(14-4-3-5-16(10-14)27-20-6-1-2-9-23-20)25-15-7-8-19(25)17-12-22-13-24-18(17)11-15/h1-6,9-10,12-13,15,19H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNARJYKLHRLGIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC(=CC=C4)OC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Modifications
Carboxy Ester Derivatives
Yao et al. (2022) synthesized carboxy ester derivatives of the (5R,8S)-epiminocyclohepta[d]pyrimidine core. These compounds retain the bicyclic framework but replace the methanone group with ester functionalities (e.g., methyl or ethyl esters). Key differences include:
- Molecular Weight: Esters (e.g., compound 7b: C₁₅H₁₆N₄O₃) have lower molecular weights (~300–320 g/mol) compared to the methanone derivative (C₂₃H₂₀N₄O₂, ~384.44 g/mol).
- Solubility: Ester groups may enhance solubility in polar solvents, whereas the methanone bridge could improve lipophilicity .
Sulfonyl and Thioether Derivatives
and describe analogs with sulfur-containing substituents:
- Thiophen-2-yl Group (CAS 1903536-75-3): Molecular weight 285.4 g/mol (C₁₅H₁₅N₃OS).
- Cyclopentylthio Group (CAS 2058730-14-4): Higher molecular weight (303.4 g/mol, C₁₆H₂₁N₃OS).
Aryl Group Substitutions
Pyridin-2-yloxy vs. Thiazol-2-yloxy
A structurally analogous compound () replaces the pyridin-2-yloxy group with a 4-(thiazol-2-yloxy)phenyl moiety. Key distinctions:
- Electronic Effects : Thiazole’s sulfur atom may alter electron distribution, affecting hydrogen-bonding or charge-transfer interactions.
- Bioactivity : Thiazole-containing compounds are often associated with antimicrobial or anticancer activities, though specific data for this analog are unavailable .
Methoxy-Substituted Phenyl Groups
lists methanone derivatives with methoxy-substituted phenyl groups (e.g., 3-methoxy, 3,5-dimethoxy). These exhibit:
- Simplified Structures : Reduced complexity compared to the pyridin-2-yloxy group.
- Similarity Scores: 0.88–0.90 (vs.
Physicochemical and Bioactive Properties
Molecular Weight and Lipophilicity
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| Target Compound | C₂₃H₂₀N₄O₂ | 384.44 | 3-(pyridin-2-yloxy)phenyl |
| Thiophen-2-yl Analog (CAS 1903536-75-3) | C₁₅H₁₅N₃OS | 285.40 | Thiophen-2-yl |
| Cyclopentylthio Analog (CAS 2058730-14-4) | C₁₆H₂₁N₃OS | 303.40 | Cyclopentylthio |
| Carboxy Ester Derivative (7b) | C₁₅H₁₆N₄O₃ | ~300–320 | Ethyl ester |
Bioactivity Insights
- Anticancer Potential: Alkenyl trisulfides () and ferroptosis-inducing compounds () highlight the importance of sulfur-containing groups in modulating redox pathways. While the target compound’s thioether analogs (–14) are structurally distinct, their sulfur atoms may similarly influence reactive oxygen species (ROS) pathways .
- Stereochemical Influence: The (5R,8S) configuration in the target compound may confer selectivity over racemic or inverted stereoisomers, as seen in related epiminocyclohepta[d]pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
